Isoxanthopterin is a natural product found in Morpho sulkowskyi, Pyrrhocoris apterus, and Caenorhabditis elegans with data available.
Isoxanthopterin
CAS No.: 529-69-1
Cat. No.: VC0191624
Molecular Formula: C6H5N5O2
Molecular Weight: 179.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 529-69-1 |
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Molecular Formula | C6H5N5O2 |
Molecular Weight | 179.14 g/mol |
IUPAC Name | 2-amino-3,8-dihydropteridine-4,7-dione |
Standard InChI | InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)8-1-2(12)9-4/h1H,(H4,7,9,10,11,12,13) |
Standard InChI Key | GLKCOBIIZKYKFN-UHFFFAOYSA-N |
SMILES | C1=NC2=C(NC1=O)N=C(NC2=O)N |
Canonical SMILES | C1=NC2=C(NC1=O)N=C(NC2=O)N |
Introduction
Chemical Identity and Structure
Isoxanthopterin (CAS No. 529-69-1) is a naturally occurring pteridine derivative with the molecular formula C6H5N5O2 and a molecular weight of 179.14 g/mol . It belongs to the class of organic compounds known as pterins and derivatives, which are polycyclic aromatic compounds containing a pterin moiety . This compound consists of a pteridine ring bearing specific functional groups that contribute to its chemical and biological properties.
The compound is known by several synonyms, including Mesopterin, Ranachrome 4, 2-aminopteridine-4,7-diol, and 2-Amino-4,7-pteridinediol . Its IUPAC name is 2-amino-1,4,7,8-tetrahydropteridine-4,7-dione, though it is also referred to by the traditional name 2-amino-1,8-dihydropteridine-4,7-dione in scientific literature . The chemical structure of isoxanthopterin features a 2-aminopteridin-4(3H)-one core with additional functional groups that define its unique properties.
Physical and Chemical Properties
Isoxanthopterin appears as an off-white powder with distinctive physical and chemical characteristics that influence its behavior in biological systems . Its physical properties have been well-documented through both experimental measurements and computational predictions:
Property | Value |
---|---|
Melting point | >300 °C |
Density | 2.17±0.1 g/cm³ (Predicted) |
Storage temperature | Room temperature |
Solubility | Very slightly soluble in DMSO |
Physical form | Powder |
pKa | 11.32±0.20 (Predicted) |
Color | Off-white |
LogP | -3.760 (estimated) |
These properties indicate that isoxanthopterin is a thermally stable compound with limited solubility in common organic solvents . The high melting point (above 300°C) demonstrates strong intermolecular forces within its crystal structure, a characteristic that proves significant for its biological functions as discussed in later sections.
Biological Distribution and Functions
Natural Occurrence
Isoxanthopterin has been detected in various organisms across different taxonomic groups. Scientific studies have confirmed its presence in:
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Morpho sulkowskyi (a butterfly species)
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Pyrrhocoris apterus (firebug)
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Several decapod crustaceans including shrimp, lobsters, crayfish, and prawns
The distribution pattern suggests that isoxanthopterin plays evolutionarily conserved roles across diverse species, functioning in both invertebrate and aquatic organisms with specialized adaptations.
Biochemical Functions
At the molecular level, isoxanthopterin serves as a substrate for the enzyme isoxanthopterin deaminase, indicating its involvement in specific metabolic pathways . Research has demonstrated that this compound interferes with RNA and DNA synthesis in certain biological systems, suggesting a regulatory role in gene expression and cellular division .
Detailed studies have revealed that isoxanthopterin exerts an inhibitory action on the synthesis of ribosomal RNA, possibly soluble RNA, and DNA in developing eggs of the milkweed bug Oncopeltus fasciatus . These effects were measured by partially incubating dechorionated eggs in a solution containing isoxanthopterin and radioactive uridine or thymidine, then testing the incorporation of these isotopes into ribosomal RNA or DNA . The mechanism likely involves direct interaction between the pteridine and nucleic acids, particularly DNA, though the precise molecular details require further investigation .
Beyond nucleic acid interaction, isoxanthopterin functions as a natural intermediate in the pteridine pathway, playing critical roles in pigmentation and cell division processes in various organisms . These roles highlight the compound's multifunctional nature in biological systems.
Optical Functions and Structural Applications
Reflective Properties in Crustacean Visual Systems
One of the most remarkable discoveries regarding isoxanthopterin involves its optical function in the visual systems of certain aquatic animals . Decapod crustaceans, including shrimp, lobsters, crayfish, and prawns, possess reflecting superposition compound eyes composed of thousands of square-faceted eye units called ommatidia .
In these sophisticated visual systems, isoxanthopterin serves two distinct optical functions:
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It forms the "distal mirror" in the upper part of the eye, which reflects light collected from many ommatidia onto the photosensitive elements of the retina (rhabdoms) .
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It creates a second reflector called the "tapetum" underlying the retina, which back-scatters dispersed light onto the rhabdoms, enhancing photon capture efficiency .
This dual reflective system significantly improves both image formation and light detection in these aquatic creatures, representing an elegant evolutionary adaptation to underwater visual environments.
Research Significance and Applications
Biochemical Research
As a molecule that interferes with nucleic acid synthesis, isoxanthopterin serves as a valuable tool for investigating fundamental biological processes . Its specific interactions with DNA and RNA provide opportunities for studying gene expression regulation and cellular division mechanisms in various model organisms.
Biomimetic Materials Science
The discovery of isoxanthopterin's role in forming biological reflectors with superior optical properties raises important questions about which other organic molecules might be used to form crystals with similar reflective capabilities . This finding opens new avenues for research in biomimetic materials, potentially inspiring the development of artificial optical devices based on organic crystals rather than traditional metallic reflectors.
Metabolomic Studies
As a cataloged metabolite in databases such as HMDB (Human Metabolome Database) and MCDB (Metabolite database), isoxanthopterin contributes to our understanding of metabolic networks and biochemical pathways . Its presence in biological samples can be monitored as part of metabolomic profiling studies to investigate normal physiology and disease states.
Isoxanthopterin can be synthesized through laboratory procedures for research and analytical purposes. A reference for its chemical synthesis appeared in the Journal of the American Chemical Society in 1953 (volume 75, page 4450), establishing early methodologies for producing this compound .
The compound is commercially available at various purity grades, including 98+%, 97%, and approximately 99% pure formulations for research applications . Standard handling protocols recommend storage at room temperature, reflecting its stability under ambient conditions.
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